2-(4-chlorophenoxy)-N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide

Description

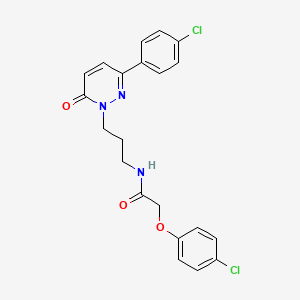

The compound 2-(4-chlorophenoxy)-N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide is a structurally complex molecule featuring a pyridazinone core, a 4-chlorophenoxy substituent, and an acetamide-linked propyl chain.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl2N3O3/c22-16-4-2-15(3-5-16)19-10-11-21(28)26(25-19)13-1-12-24-20(27)14-29-18-8-6-17(23)7-9-18/h2-11H,1,12-14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYQAVIQXVTTAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCNC(=O)COC3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Features

The compound’s design integrates a pyridazinone ring, which is associated with kinase inhibition and anti-inflammatory activity in literature. Below is a comparative analysis with structurally related molecules:

Key Observations :

- Pyridazinone vs.

- Halogenation: Both the target compound and Compound 6m feature 4-chlorophenyl groups, which are known to enhance lipophilicity and binding to hydrophobic enzyme pockets.

- Linker Flexibility : The propyl chain in the target compound offers conformational flexibility, contrasting with the rigid triazole linker in Compound 6m .

Pharmacological Activities

While direct data for the target compound is unavailable, insights can be extrapolated from analogs:

- Cytotoxicity Screening : The microculture tetrazolium (MTT) assay described by Alley et al. is a standard for evaluating cytotoxicity across diverse cancer cell lines. Compounds with chlorinated aromatic systems (e.g., 4-chlorophenyl in the target compound and Compound 6m ) often exhibit enhanced cytotoxicity due to improved cellular uptake and target engagement.

- PROTAC Applications: Compound 27 incorporates a thalidomide-derived moiety for E3 ligase recruitment, enabling targeted protein degradation. The target compound lacks this feature but shares a pyridazinone core, which could be modified for similar applications.

- Selectivity: The naphthalenyloxy group in Compound 6m may confer selectivity for specific tumor types, whereas the pyridazinone core in the target compound could favor kinase inhibition (e.g., cyclin-dependent kinases).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-chlorophenoxy)-N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide?

- Methodology : Synthesis typically involves multi-step reactions, starting with chlorination of precursor anilines (e.g., 4-chloroaniline) and subsequent coupling with pyridazinone intermediates. Key steps include:

- Step 1 : Formation of the pyridazinone core via cyclization under acidic conditions (e.g., HCl or H₂SO₄ catalysis) .

- Step 2 : Alkylation or amidation using propylamine derivatives in polar solvents (ethanol/acetic acid) .

- Step 3 : Final purification via column chromatography or recrystallization .

- Critical Parameters : Solvent polarity, reaction temperature (60–100°C), and catalyst concentration significantly impact yield (typically 60–85%) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Primary Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., chlorophenyl protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ≈ 456.3 g/mol) .

- HPLC : Purity assessment (>95%) using C18 columns and UV detection (λ = 254 nm) .

Q. What physicochemical properties are critical for handling and storage?

- Key Properties :

- Solubility : Limited in water; soluble in DMSO, DMF, or ethanol .

- Stability : Hygroscopic; store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis .

- Melting Point : 180–185°C (determined via differential scanning calorimetry) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing side products?

- Strategies :

- DoE (Design of Experiments) : Systematically vary solvent (e.g., ethanol vs. DMF), temperature (70–90°C), and catalyst loading (1–5 mol%) to identify optimal conditions .

- In-Situ Monitoring : Use TLC or inline FTIR to detect intermediates and adjust reaction time .

- Side-Product Mitigation : Add scavengers (e.g., molecular sieves) to absorb excess water or byproducts .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Approaches :

- Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity in HEK293 cells) .

- Purity Reassessment : Confirm compound purity (>98%) via HPLC-MS to rule out impurities skewing results .

- Molecular Docking : Compare binding modes with homologous targets (e.g., kinases vs. GPCRs) to explain selectivity variations .

Q. What strategies are recommended for assessing chemical stability under physiological conditions?

- Protocols :

- pH Stability Studies : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; monitor degradation via LC-MS .

- Oxidative Stress Testing : Expose to H₂O₂ (1–5 mM) and analyze sulfoxide/sulfone byproducts .

- Plasma Stability : Evaluate half-life in human plasma using ultracentrifugation and LC-MS quantification .

Q. How can computational modeling guide mechanistic studies of its pharmacological activity?

- Tools & Workflows :

- Molecular Dynamics Simulations : Simulate ligand-receptor interactions (e.g., with COX-2 or EGFR) to predict binding affinity .

- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on bioactivity using datasets from analogs .

- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and toxicity risks .

Q. What methodologies are suitable for synthesizing derivatives to establish structure-activity relationships (SAR)?

- Approaches :

- Parallel Synthesis : Introduce substituents (e.g., fluoro, methyl) at the chlorophenyl or pyridazinone moieties via Suzuki coupling or nucleophilic substitution .

- Click Chemistry : Attach triazole or isoxazole rings via Cu-catalyzed azide-alkyne cycloaddition .

- Biological Screening : Test derivatives in dose-response assays (e.g., 0.1–100 µM) to map substituent effects on potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.